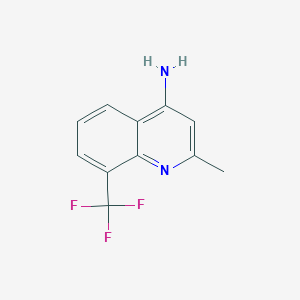

2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Description

Properties

IUPAC Name |

2-methyl-8-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-6-5-9(15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPVMBJLPPHGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588911 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147147-73-7 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147147-73-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed, step-by-step synthesis pathway for 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, a quinoline derivative with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthetic route, mechanistic insights, and detailed experimental protocols.

Strategic Approach: A Three-Step Synthesis Pathway

The synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine is most effectively achieved through a robust three-step sequence, commencing with a Conrad-Limpach reaction to construct the quinoline core, followed by chlorination and subsequent amination. This pathway is both logical and supported by extensive precedent in quinoline chemistry.

Overall Synthesis Pathway

Figure 1: A high-level overview of the three-step synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine.

Part 1: The Conrad-Limpach Reaction - Constructing the Quinoline Core

The cornerstone of this synthesis is the Conrad-Limpach reaction, a powerful method for the formation of 4-hydroxyquinolines from anilines and β-ketoesters[1][2]. In this initial step, 2-(trifluoromethyl)aniline is reacted with ethyl acetoacetate to yield the key intermediate, 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.

Mechanism and Rationale

The Conrad-Limpach reaction proceeds in two distinct stages:

-

Enamine Formation: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. This is followed by dehydration to form a β-aminoacrylate (an enamine). At lower temperatures, this is the kinetically favored product.

-

Thermal Cyclization: The crucial step is the high-temperature intramolecular cyclization of the enamine. This electrocyclic reaction, followed by the elimination of ethanol, leads to the formation of the stable quinoline ring system. The high temperature is necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the cyclization process.

The choice of a high-boiling, inert solvent is critical for maximizing the yield of the cyclization step by ensuring a sufficiently high and stable reaction temperature.

Experimental Protocol: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-(Trifluoromethyl)aniline | 88-17-5 | 161.12 | 16.11 g | 0.10 |

| Ethyl acetoacetate | 141-97-9 | 130.14 | 13.01 g | 0.10 |

| Polyphosphoric acid (PPA) | 8017-16-1 | - | ~50 g | - |

| Dowtherm A (or other high-boiling solvent) | 8004-13-5 | - | 100 mL | - |

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-(trifluoromethyl)aniline and ethyl acetoacetate.

-

Slowly add polyphosphoric acid to the mixture with stirring. Caution: The addition of PPA can be exothermic.

-

Alternatively, for a thermal cyclization without PPA, dissolve the reactants in a high-boiling solvent like Dowtherm A.

-

Heat the reaction mixture to 140-160°C for 3-4 hours with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the product.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product, 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (CAS 140908-88-9), in a vacuum oven[3]. Further purification can be achieved by recrystallization from ethanol.

Part 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The second step involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a chloro group. This is a crucial transformation as it activates the 4-position for the subsequent nucleophilic substitution by an amine. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.

Mechanism and Rationale

The reaction proceeds via the formation of a chlorophosphite ester intermediate. The lone pair of electrons on the nitrogen atom of the quinoline ring facilitates the displacement of the chlorophosphite group by a chloride ion, leading to the formation of the 4-chloroquinoline.

Experimental Protocol: Synthesis of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | 140908-88-9 | 227.18 | 22.72 g | 0.10 |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 50 mL | - |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 2-Methyl-8-(trifluoromethyl)quinolin-4-ol in phosphorus oxychloride. Caution: POCl₃ is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

-

Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-3 hours. The solid should dissolve as the reaction progresses.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.

-

Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic.

-

Extract the product with a suitable organic solvent such as dichloromethane or chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 3: Amination of the 4-Chloroquinoline to Yield the Final Product

The final step in the synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine is the nucleophilic aromatic substitution (SNAr) of the 4-chloroquinoline with an amino group. This reaction is typically carried out using a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection.

Mechanism and Rationale

The electron-withdrawing nature of the quinoline nitrogen atom and the trifluoromethyl group activates the 4-position towards nucleophilic attack. The amino group acts as the nucleophile, displacing the chloride ion to form the final product. The reaction often requires elevated temperatures and may be carried out in a sealed vessel to maintain a sufficient concentration of the ammonia source.

Experimental Protocol: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline | - | 245.63 | 24.56 g | 0.10 |

| Ammonium hydroxide (28-30%) | 1336-21-6 | 35.04 | 100 mL | - |

| Ethanol | 64-17-5 | 46.07 | 100 mL | - |

Procedure:

-

In a sealed pressure vessel, dissolve 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline in ethanol.

-

Add an excess of concentrated ammonium hydroxide to the solution.

-

Seal the vessel and heat the reaction mixture to 120-140°C for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the vessel to room temperature. Caution: The vessel will be under pressure. Open with care in a fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 2-Methyl-8-(trifluoromethyl)quinolin-4-amine (CAS 147147-73-7)[4][][6].

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals |

| 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | C₁₁H₈F₃NO | 227.18 | Aromatic protons, methyl singlet, hydroxyl proton |

| 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline | C₁₁H₆ClF₃N | 245.63 | Aromatic protons, methyl singlet |

| 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | C₁₁H₉F₃N₂ | 226.20 | Aromatic protons, methyl singlet, amine protons |

Conclusion and Future Perspectives

The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine. The Conrad-Limpach reaction serves as a robust entry point to the quinoline core, followed by standard and well-established chlorination and amination reactions. This synthetic route is amenable to scale-up and can be adapted for the synthesis of a variety of substituted 4-aminoquinolines, which are of significant interest in the ongoing search for new therapeutic agents. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and purity of the final product.

References

- ARKIVOC. (2006).

-

Connect Journals. (n.d.). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

- Google Patents. (n.d.). Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].

- Google Patents. (n.d.). One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.

- Google Patents. (n.d.). Process for the preparation of methyl-quinoline derivatives.

-

National Center for Biotechnology Information. (n.d.). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Retrieved from [Link]

-

ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

-

IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using various Name Reactions: An Overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

-

YouTube. (2020, October 8). Conrad- limpach knorr synthsis(combes synthsis) quinoline. Retrieved from [Link]

Sources

2-Methyl-8-(trifluoromethyl)quinolin-4-amine CAS number 147147-73-7

An In-depth Technical Guide to 2-Methyl-8-(trifluoromethyl)quinolin-4-amine (CAS: 147147-73-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While this specific molecule is primarily utilized as a sophisticated building block in chemical synthesis, its structural motifs—the quinoline core, the 4-amino group, and the 8-trifluoromethyl substituent—are hallmarks of numerous biologically active agents. This document synthesizes available data on its physicochemical properties, spectroscopic signature, and a validated synthesis workflow. Furthermore, it provides expert insights into its potential biological activities and mechanisms of action by drawing logical parallels to closely related, well-studied analogues. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in synthetic applications and to design future investigations into its therapeutic potential.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of drug discovery.[1] Its versatile chemical nature allows for substitutions that can modulate its electronic and steric properties, leading to a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[1][2]

The introduction of a trifluoromethyl (-CF3) group, as seen in 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, is a strategic decision in modern drug design. The -CF3 group is a powerful modulator of a molecule's pharmacokinetic profile. Its high electronegativity and lipophilicity can significantly enhance:

-

Metabolic Stability: The strength of the C-F bond blocks sites susceptible to oxidative metabolism, often increasing the in vivo half-life of a drug.[3][4]

-

Lipophilicity: This can improve a molecule's ability to cross cellular membranes, enhancing bioavailability and target engagement.[3][5]

-

Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups and influence non-covalent binding interactions with biological targets.[4]

The 4-aminoquinoline substructure is famously associated with antimalarial drugs like chloroquine, establishing a historical precedent for its importance in targeting infectious diseases.[6] Therefore, the title compound represents a confluence of these critical structural features, making it a valuable scaffold for synthetic exploration.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its application.

Physicochemical Properties

The key identifiers and physical properties of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 147147-73-7 | [2] |

| Molecular Formula | C₁₁H₉F₃N₂ | [2] |

| Molecular Weight | 226.20 g/mol | [2] |

| IUPAC Name | 2-methyl-8-(trifluoromethyl)quinolin-4-amine | [3] |

| Appearance | Solid | [2] |

| Boiling Point | 330.2 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.339 g/cm³ (Predicted) | [7] |

| SMILES | Cc1cc(N)c2cccc(c2n1)C(F)(F)F | [2] |

| InChI Key | WNPVMBJLPPHGEJ-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. A detailed study combining experimental spectroscopy with Density Functional Theory (DFT) calculations has elucidated the vibrational and electronic properties of this molecule.[7][8]

Key Spectroscopic Features:

-

FT-IR Spectroscopy : The infrared spectrum shows characteristic bands for the N-H stretching of the amino group around 3383 cm⁻¹. The NH₂ deformation mode is observed at 1592 cm⁻¹. The strong C-F stretching vibrations associated with the trifluoromethyl group are assigned in the 1117-1140 cm⁻¹ region.[7][8]

-

FT-Raman Spectroscopy : The Raman spectrum complements the IR data, with notable peaks at 3388 cm⁻¹ (N-H stretch), 1594 cm⁻¹ (NH₂ deformation), and various C-C stretching vibrations within the quinoline ring system.[7][8]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra, typically recorded in DMSO-d₆, provide a complete map of the proton and carbon environments. The chemical shifts are consistent with the substituted quinoline structure, and DFT calculations using the GIAO method show good agreement with experimental values.[7][8]

A computational analysis of the molecule's frontier molecular orbitals (HOMO-LUMO) reveals that the HOMO is primarily localized over the aminopyridine portion of the quinoline ring, while the LUMO is distributed across the fused aromatic system.[8] This distribution is critical for understanding the molecule's reactivity and potential intermolecular interactions.

Synthesis and Purification Workflow

Caption: Proposed synthetic workflow for 2-Methyl-8-(trifluoromethyl)quinolin-4-amine.

Detailed Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (D)

-

Causality: The Conrad-Limpach reaction is a classic and reliable method for constructing the quinoline-4-ol core from an aniline and a β-ketoester.

-

Procedure:

-

To a stirred solution of 2-(trifluoromethyl)aniline (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Add ethyl acetoacetate (1.1 eq) dropwise at room temperature. Stir for 4-6 hours until TLC analysis indicates the consumption of the aniline.

-

Remove the solvent under reduced pressure to yield the crude β-aminoacrylate intermediate (C).

-

Add the crude intermediate to a high-boiling solvent such as Dowtherm A and heat to approximately 250°C. Maintain this temperature for 1-2 hours to effect thermal cyclization.

-

Cool the reaction mixture and dilute with hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield 2-Methyl-8-(trifluoromethyl)quinolin-4-ol (D).

-

Step 3: Synthesis of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (E)

-

Causality: The hydroxyl group at the 4-position is a poor leaving group. Converting it to a chloride using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) creates an excellent electrophilic site for subsequent nucleophilic substitution.

-

Procedure:

-

Suspend the quinolin-4-ol (D) (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) until the pH is ~8-9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro derivative (E). Purify by column chromatography if necessary.

-

Step 4: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine (F)

-

Causality: The electron-deficient quinoline ring, activated by the chloro substituent, is susceptible to nucleophilic aromatic substitution. Using a high concentration of an ammonia source at elevated temperature drives the reaction to completion. Phenol is often used as a solvent as it can activate the substrate via hydrogen bonding.

-

Procedure:

-

Combine the 4-chloroquinoline (E) (1.0 eq), phenol, and an excess of an ammonia source (e.g., aqueous ammonium hydroxide or ammonium carbonate).

-

Heat the mixture in a sealed pressure vessel to 160-180°C for 12-24 hours.

-

Cool the reaction, add aqueous NaOH to dissolve the phenol, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product (F).

-

Postulated Biological Activity and Mechanism of Action

While direct biological data for CAS 147147-73-7 is sparse in peer-reviewed literature, its structure allows for well-grounded hypotheses regarding its potential applications. The compound's value likely lies as an intermediate for more complex derivatives, but the core itself may possess activity.

Potential as an Anticancer Agent

Many substituted quinolines function as kinase inhibitors.[2] The quinoline scaffold can act as a "hinge-binder," occupying the ATP-binding pocket of various kinases that are often overactive in cancer cells, such as EGFR, VEGFR, or c-Met. The 4-amino group can form critical hydrogen bonds within this pocket, while the trifluoromethyl group can provide favorable hydrophobic interactions and improve pharmacokinetic properties.

Caption: Postulated kinase inhibition mechanism.

Potential as an Anti-infective Agent

Given the established role of 4-aminoquinolines in antimalarial therapy and the demonstrated antimycobacterial activity of other trifluoromethyl-aminoquinoline derivatives, this compound is a candidate for screening against infectious diseases.[9][10] In Plasmodium falciparum, 4-aminoquinolines are thought to interfere with heme detoxification in the parasite's digestive vacuole. The trifluoromethyl group could enhance cell penetration and stability, potentially overcoming resistance mechanisms.

Key Experimental Methodologies

Structural Validation and Purity Analysis

Rigorous characterization is essential. A standard workflow should be employed.

-

NMR Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra. For unambiguous assignment, 2D experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are recommended.[11]

-

-

Mass Spectrometry:

-

Method: Use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to confirm the exact mass and molecular formula ([M+H]⁺).

-

-

Purity Assessment:

-

HPLC: Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection to determine purity, which should exceed 95% for biological screening.

-

Proposed Biological Screening Protocol: In Vitro Kinase Assay

To test the hypothesis of kinase inhibition, a generic, high-throughput in vitro kinase assay can be performed.

-

Objective: To determine the IC₅₀ value of the compound against a panel of relevant kinases (e.g., EGFR, VEGFR2, SRC).

-

Materials: Recombinant kinase, appropriate peptide substrate, ATP, and a detection system (e.g., ADP-Glo™, Promega).

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO (e.g., from 100 µM to 1 nM).

-

In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percent inhibition relative to a DMSO control and plot the dose-response curve to determine the IC₅₀ value.

-

Safety, Handling, and Storage

Hazard Identification:

-

This compound is classified as acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).[2]

-

Signal Word: Danger.[2]

-

Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[2]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear standard PPE: safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid creating dust. Handle as a solid.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If swallowed, immediately call a poison center or doctor. Rinse mouth.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Recommended storage class is 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds.[2]

Conclusion and Future Directions

2-Methyl-8-(trifluoromethyl)quinolin-4-amine (CAS 147147-73-7) is a strategically designed chemical building block. Its structure embodies features known to confer potent biological activity and favorable pharmacokinetic properties. While direct efficacy data for this specific molecule remains to be published, this guide has provided a comprehensive technical foundation, including its detailed spectroscopic signature, a robust synthetic pathway, and evidence-based hypotheses for its potential as a kinase inhibitor or anti-infective agent.

Future research should focus on synthesizing a library of derivatives from this core scaffold to probe structure-activity relationships. The protocols and insights provided herein offer a validated starting point for researchers aiming to leverage this promising molecule in the pursuit of novel therapeutics.

References

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).

- 4-Amino-2-methyl-8-(trifluoromethyl)quinoline AldrichCPR 147147-73-7. Sigma-Aldrich.

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2017). DergiPark.

- The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- 2‐Trifluoromethyl quinoline core in active pharmaceutical molecules.

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Semantic Scholar.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). Scientific & Academic Publishing.

- US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.

- (12)

- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). NIH.

-

Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. (2025). NIH.

- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2017).

- CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. (2022). PubMed.

- DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). NIH.

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega.

- (IUCr) Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.

- Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. (2006).

- CN102675201A - Method for preparing 2-methyl-8-aminoquinoline

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.

- Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline.

- INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. DergiPark.

- 2-methyl-8-(trifluoromethyl)quinoline.

- Methyl 2-{[2,8-bis(trifluoromethyl)

- Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.

- Biological activities of quinoline deriv

- New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties. IDR@NITK.

- (PDF) Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. (2006).

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

A Comprehensive Guide to the Structural Elucidation of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies for the complete structural elucidation of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Quinoline derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous synthetic and natural compounds with a wide array of biological activities. The specific compound, 2-Methyl-8-(trifluoromethyl)quinolin-4-amine (AMTQ), is of particular interest due to the incorporation of a trifluoromethyl group, a moiety known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The precise determination of its three-dimensional structure is paramount for understanding its structure-activity relationship (SAR), predicting its pharmacological behavior, and enabling further drug design and development efforts.

This guide will detail a multi-faceted analytical approach, integrating data from spectroscopic and spectrometric techniques to build an unassailable structural assignment. We will explore not just the "what" of the data, but the "why" behind the experimental choices, providing a robust framework for the characterization of this and similar novel chemical entities.

The Integrated Approach to Structure Elucidation

The logical workflow for the structural elucidation of AMTQ is as follows:

Caption: Integrated workflow for the structural elucidation of AMTQ.

Part 1: Molecular Formula and Weight Determination via Mass Spectrometry

Expertise & Experience: The first and most fundamental question in elucidating the structure of an unknown compound is "What is its molecular formula?". High-resolution mass spectrometry (HRMS) is the gold standard for this determination. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), allowing for the confident assignment of a unique elemental composition.

Trustworthiness: The protocol is self-validating through the use of an internal standard and the comparison of the experimental isotopic pattern with the theoretical pattern for the proposed formula.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified AMTQ.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare a dilute solution (e.g., 1-10 µg/mL) in the same solvent, adding a suitable internal standard for mass calibration.

-

-

Instrumentation and Data Acquisition:

-

Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[2]

-

Use a soft ionization technique, like Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.[2][3]

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Determine the accurate m/z of the [M+H]⁺ ion.

-

Utilize the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.

-

Compare the experimental isotopic distribution with the theoretical distribution for the proposed formula to confirm the assignment.

-

Expected Data for AMTQ

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₉F₃N₂ |

| Molecular Weight | 226.20 g/mol [4] |

| Exact Mass | 226.0718 |

| [M+H]⁺ (Monoisotopic) | 227.0796 |

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. For trifluoromethyl-containing compounds, characteristic losses of CF₃ or CF₂ can be observed, aiding in the confirmation of this moiety's presence.[5]

Part 2: Functional Group Identification via Vibrational Spectroscopy

Expertise & Experience: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides a "fingerprint" of the functional groups present in a molecule. These techniques are rapid, non-destructive, and highly informative for identifying key chemical bonds.

Trustworthiness: The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other. Theoretical calculations using Density Functional Theory (DFT) can be used to predict the vibrational frequencies and support the experimental assignments.[6]

FT-IR and FT-Raman Spectroscopy Protocol

-

Sample Preparation:

-

FT-IR (KBr Pellet): Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet.

-

FT-Raman: Place a small amount of the crystalline sample directly into the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire the FT-Raman spectrum, typically in the range of 3500-50 cm⁻¹.

-

Key Vibrational Frequencies for AMTQ

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretching (Amine) | 3494, 3383 | FT-IR[6] |

| C-H Stretching (Aromatic) | ~3100-3000 | FT-IR, FT-Raman |

| C-H Stretching (Methyl) | ~2950-2850 | FT-IR, FT-Raman |

| N-H Bending (Amine) | ~1600-1500 | FT-IR[6] |

| C=C/C=N Stretching (Quinoline Ring) | ~1650-1450 | FT-IR, FT-Raman |

| C-F Stretching (CF₃ Group) | ~1350-1150 | FT-IR |

Part 3: Elucidating the Molecular Skeleton with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.[7][8][9][10]

Trustworthiness: The combination of different NMR experiments provides overlapping and confirmatory information. For example, the connectivity proposed by a COSY experiment (proton-proton correlations) can be validated through HMBC (long-range proton-carbon correlations).

NMR Spectroscopy Experimental Protocol

-

Sample Preparation:

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform the following experiments:

-

¹H NMR: To identify the number and chemical environment of protons.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[9]

-

2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.

-

-

Interpreting the NMR Spectra of AMTQ

The structure of AMTQ can be broken down into key fragments, each with a characteristic NMR signature.

Caption: Key NMR correlations for the structure elucidation of AMTQ.

¹H and ¹³C NMR Data for AMTQ

Note: The following data is based on published values for AMTQ dissolved in DMSO-d₆.[6]

¹H NMR Data:

| Proton | Chemical Shift (ppm) | Multiplicity |

| H5 | 7.72 | d |

| H6 | 7.55 | t |

| H7 | 7.23 | d |

| NH₂ | 6.55 | s (br) |

| H3 | 6.45 | s |

| CH₃ | 2.45 | s |

¹³C NMR Data:

| Carbon | Chemical Shift (ppm) |

| C2 | 157.2 |

| C4 | 152.1 |

| C8a | 147.5 |

| C7 | 129.5 |

| C5 | 126.3 |

| C8 | 123.1 (q) |

| CF₃ | 121.5 (q) |

| C6 | 120.9 |

| C4a | 114.8 |

| C3 | 98.7 |

| CH₃ | 24.1 |

¹⁹F NMR: The ¹⁹F NMR spectrum would show a singlet for the three equivalent fluorine atoms of the CF₃ group, confirming its presence. The chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.

Part 4: Definitive 3D Structure by X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR can provide the complete constitutional structure (atom connectivity), single-crystal X-ray crystallography is the only technique that can definitively determine the three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and intermolecular interactions in the solid state.[11][12][13]

Trustworthiness: The quality of a crystal structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the experimental diffraction data and the final refined model.

X-ray Crystallography Protocol

-

Crystallization:

-

Grow single crystals of AMTQ suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data to obtain the final, accurate structure.

-

Conclusion

The structural elucidation of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine is a systematic process that relies on the logical application of modern analytical techniques. By integrating high-resolution mass spectrometry for molecular formula determination, vibrational spectroscopy for functional group identification, a comprehensive suite of NMR experiments for mapping the atomic connectivity, and single-crystal X-ray crystallography for the definitive 3D structure, an unambiguous and robust structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this and other novel quinoline derivatives, paving the way for their further development in medicinal and materials science.

References

- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)

- BenchChem. (2025).

- Felts, A. S., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.

- BenchChem. (2025).

- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- MDPI. (n.d.).

- ResearchGate. (2019).

- Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

- Jhu, S.-C., et al. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (2008).

- PubMed. (n.d.). Heterocyclic amines: chemistry and health.

- ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.

- Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis.

- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- BenchChem. (n.d.).

- PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol.

- Yadav, A., et al. (2020).

- DergiPark. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- Chemical Synthesis Database. (n.d.). 2-methyl-8-(trifluoromethyl)quinoline.

- Beilstein Archives. (2021).

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.

- Amerigo Scientific. (n.d.). 4-Amino-2-methyl-8-(trifluoromethyl)quinoline.

- Mital, A., et al. (2006).

- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- BenchChem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. research.monash.edu [research.monash.edu]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-2-methyl-8-(trifluoromethyl)quinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 2-Methyl-8-(trifluoromethyl)quinolin-4-amine

This guide provides a detailed technical overview of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, delve into synthetic strategies, and discuss its potential applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals who require a thorough understanding of this molecule's characteristics and utility.

Core Physicochemical Properties

2-Methyl-8-(trifluoromethyl)quinolin-4-amine, also known as 4-Amino-2-methyl-8-(trifluoromethyl)quinoline, is a fluorinated quinoline derivative. The presence of the trifluoromethyl group at the 8-position and the amine group at the 4-position of the quinoline scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel bioactive molecules.[1]

Molecular Structure and Key Identifiers

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₃N₂ | [2] |

| Molecular Weight | 226.20 g/mol | [2] |

| CAS Number | 147147-73-7 | [2] |

| InChI Key | WNPVMBJLPPHGEJ-UHFFFAOYSA-N | [2] |

| SMILES | Cc1cc(N)c2cccc(c2n1)C(F)(F)F | [2] |

A study involving spectroscopic and quantum chemical investigations has provided further insight into the molecular structure and properties of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.[3]

Synthesis and Chemical Reactivity

The synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine typically involves a multi-step process starting from a suitable aniline precursor. A plausible synthetic route involves the construction of the quinoline core followed by the introduction of the amine functionality.

Illustrative Synthetic Pathway

The diagram below illustrates a potential high-level workflow for the synthesis.

Caption: A typical quality control workflow for the characterization of a synthesized chemical compound.

Conclusion

2-Methyl-8-(trifluoromethyl)quinolin-4-amine is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery. Its molecular structure combines the privileged quinoline scaffold with the beneficial properties of a trifluoromethyl group. While further research is needed to fully elucidate its biological activity and therapeutic applications, its physicochemical characteristics make it a compound of high interest for the development of novel therapeutic agents across multiple disease areas.

References

- Fisher Scientific. (2010, October 7).

- Chemical Synthesis Database. (2025, May 20). 2-methyl-8-(trifluoromethyl)quinoline.

- Thermo Fisher Scientific. (2025, September 22).

- CymitQuimica. (2024, December 19).

- Santa Cruz Biotechnology. 2-Methyl-8-(trifluoromethyl)quinolin-4-ol | CAS 140908-88-9.

- Amerigo Scientific. 4-Amino-2-methyl-8-(trifluoromethyl)quinoline.

- PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089.

- Chemcasts. Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol.

- AK Scientific, Inc. 8-(Trifluoromethyl)quinolin-5-amine.

- Mital, A., et al. (2006).

- PrepChem.com. Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline.

- Chem-Impex. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

- National Institutes of Health. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.

- ChemicalBook. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis.

- International Journal of Chemical Studies. (2024, September 11).

- Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- Sigma-Aldrich. 4-amino-2-methyl-8-(trifluoromethyl)

- Sigma-Aldrich. 2-Methyl-8-quinolinol 98 826-81-3.

- ResearchGate. (2025, August 6). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- PubMed Central.

- ResearchGate. (2025, August 9).

- (2-METHYL-1,2,3,4-TETRAHYDRO-QUINOLIN-4-YL)

Sources

Solubility of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in Organic Solvents: A Methodological and Interpretive Guide

An In-depth Technical Guide:

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development, fundamentally influencing bioavailability, formulation strategies, and the reliability of in-vitro assays.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and interpret the solubility of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in a range of common organic solvents. Due to the novelty of this specific molecule, this document focuses on the predictive analysis of its physicochemical properties and establishes a robust, first-principles experimental protocol based on the industry-standard shake-flask method.[3][4] We delve into the causality behind solvent selection and the interpretation of solubility data, grounding our recommendations in established thermodynamic principles and the structural characteristics of the quinoline scaffold.

Introduction: The Critical Role of Solubility Profiling

2-Methyl-8-(trifluoromethyl)quinolin-4-amine is a substituted quinoline, a heterocyclic scaffold prevalent in medicinal chemistry, notably in the development of antimalarial agents.[5][6] Its structure comprises a quinoline core functionalized with a methyl group, a primary amine, and a trifluoromethyl (CF3) group. Each of these moieties imparts distinct physicochemical properties that collectively govern its interaction with various solvent systems.

Poor solubility can lead to underestimated toxicity, erratic results in biological screening, and significant hurdles in developing a viable dosage form.[1][2] Therefore, a systematic and early characterization of solubility in a diverse set of organic solvents is not merely a data collection exercise; it is a critical step in risk mitigation and lead optimization.[3] This guide provides the scientific rationale and a validated methodology for this essential characterization.

Physicochemical Analysis and Predicted Solubility Behavior

A molecule's solubility is dictated by the interplay of its intrinsic properties and the characteristics of the solvent.[7] An analysis of the functional groups on 2-Methyl-8-(trifluoromethyl)quinolin-4-amine allows for a reasoned prediction of its solubility profile.

-

Quinoline Core: The bicyclic aromatic system is largely nonpolar and can participate in π-π stacking interactions. The nitrogen atom at position 1, however, introduces polarity and acts as a hydrogen bond acceptor.

-

-NH2 (Amine Group): The primary amine at position 4 is a potent hydrogen bond donor and acceptor. This group is expected to significantly enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are effective hydrogen bond acceptors (e.g., DMSO).

-

-CH3 (Methyl Group): This nonpolar alkyl group at position 2 slightly increases the molecule's lipophilicity.

-

-CF3 (Trifluoromethyl Group): The trifluoromethyl group is a unique and powerful modulator of physicochemical properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can influence the basicity of the nearby quinoline nitrogen.[8][9] The presence of a -CF3 group is often employed in drug design to enhance metabolic stability and membrane permeability.[8][10]

Based on this analysis, we can predict that 2-Methyl-8-(trifluoromethyl)quinolin-4-amine will exhibit the highest solubility in polar organic solvents capable of hydrogen bonding and will have limited solubility in nonpolar hydrocarbon solvents.

Caption: Predicted intermolecular interactions of the target molecule.

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, equilibrium solubility data, the shake-flask method is universally recognized as the gold standard.[3][4][11] This method ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility, as opposed to kinetic measurements which can often overestimate this value.[3][12] The following protocol is a self-validating system for generating reliable and reproducible data.

Materials and Equipment

-

2-Methyl-8-(trifluoromethyl)quinolin-4-amine (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Step-by-Step Experimental Workflow

-

Solvent Selection: Choose a diverse range of solvents to cover different polarity indices and chemical classes. A recommended starting set includes:

-

Alcohols: Methanol, Ethanol

-

Ketones: Acetone

-

Esters: Ethyl Acetate

-

Chlorinated Solvents: Dichloromethane

-

Aromatic Hydrocarbons: Toluene

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO)

-

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of solid 2-Methyl-8-(trifluoromethyl)quinolin-4-amine to a glass vial. "Excess" means that a visible amount of undissolved solid remains at equilibrium. A starting point is to add ~10-20 mg of solute to 2 mL of solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a standard temperature, typically 25 °C.

-

Agitate the vials for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended for thermodynamic equilibrium; 48-72 hours may be necessary for poorly soluble or slowly dissolving compounds.[2]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle.

-

To remove all undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully collect a known volume of the clear supernatant using a pipette. For highly concentrated solutions, immediately perform a precise dilution with fresh solvent to prevent precipitation due to temperature changes or solvent evaporation. For less soluble compounds, filtration through a 0.22 µm syringe filter is an alternative or additional step to centrifugation. Ensure the filter material is compatible with the solvent and does not adsorb the analyte.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in each respective solvent.

-

Analyze the diluted supernatant and the calibration standards using a validated analytical method, such as HPLC-UV. The wavelength for UV detection should be set to the λmax of the compound to ensure maximum sensitivity.

-

Calculate the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Quantitative solubility data should be organized clearly to facilitate comparison across different solvent systems. The results provide direct insight into the types of intermolecular forces that govern the solvation of the molecule.

Table 1: Solubility of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|

| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | |

| Moderate Polarity | Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Nonpolar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

Interpreting the Results:

-

High Solubility in Alcohols: A high value in methanol and ethanol would confirm the dominant role of hydrogen bonding between the solvent's hydroxyl group and the compound's amine group and quinoline nitrogen.

-

High Solubility in DMSO: Strong solubility in DMSO would highlight the importance of the compound's hydrogen bond donating amine group interacting with DMSO's potent hydrogen bond accepting sulfoxide group.

-

Decreasing Solubility with Polarity: A general trend of decreasing solubility as solvent polarity decreases (e.g., from acetone to ethyl acetate to toluene) would be expected. This demonstrates the classic "like dissolves like" principle, where the polar nature of the amine and the quinoline nitrogen requires a polar solvent for effective solvation.[13]

Conclusion

A thorough understanding of the solubility of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine in organic solvents is a prerequisite for its successful development as a potential therapeutic agent. While direct solubility data is not yet published, a predictive analysis based on its molecular structure provides a strong hypothesis for its behavior. By implementing the robust and validated shake-flask protocol detailed in this guide, researchers can generate the high-quality, thermodynamic solubility data required for informed decision-making in formulation development, toxicological studies, and overall drug discovery progression. This systematic approach ensures that the fundamental physicochemical properties of this promising compound are well-characterized from the outset.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]

-

Hernández-Vázquez, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Avdeef, A. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD. [Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. [Link]

-

OECD 105 – Water Solubility Test at 20°C. (n.d.). Analytice. [Link]

-

Higuchi, T., & Connors, K. A. (1965). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences. [Link]

-

Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences. [Link]

-

Jilani, J., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: mefloquine hydrochloride. Journal of Pharmaceutical Sciences. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. [Link]

-

Solubility. (n.d.). Wikipedia. [Link]

-

OECD 105: Solubility testing. (n.d.). FILAB. [Link]

-

Qureshi, A., et al. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Solubility experimental methods. (2016). Slideshare. [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

-

Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences. [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

Biochemistry, Dissolution and Solubility. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Solubility. (n.d.). Chemistry LibreTexts. [Link]

-

Video: Solubility - Concept. (2020). JoVE. [Link]

-

Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Al-Bayati, F. A., & Al-Amiery, A. A. (2016). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical and Clinical Research. [Link]

-

Quinoline | C9H7N | CID 7047. (n.d.). PubChem - NIH. [Link]

-

Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. (2018). RAPS. [Link]

-

Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018). FDA. [Link]

-

Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry; Availability. (2018). Federal Register. [Link]

-

Staliński, K., et al. (2020). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules. [Link]

-

Asif, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

-

Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). FDA. [Link]

-

Roy, K., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Solution Chemistry. [Link]

-

The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. [Link]

-

Kumar, A., et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Scilit. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

The structures of the substituted quinolines. (n.d.). ResearchGate. [Link]

-

Quinoline. (n.d.). Wikipedia. [Link]

-

Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024). ResearchGate. [Link]

-

Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (n.d.). IOSR Journal. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Video: Solubility - Concept [jove.com]

The Quinoline Amine Nucleus: A Legacy of Discovery and a Future in Precision Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from a simple coal tar derivative to the nucleus of life-saving therapeutics is a testament to the power of chemical synthesis and the relentless pursuit of understanding disease at a molecular level.[1][2] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline amine derivatives. It delves into the foundational chemical principles that underpin their synthesis and illuminates the intricate mechanisms by which they exert their profound biological effects, from combating parasitic infections to targeting the complex signaling networks of cancer. For the researcher, scientist, and drug development professional, this document serves as a detailed resource, bridging the historical context with contemporary applications and future directions in the field.

Part 1: A Chronicle of Discovery and Synthesis

The story of quinoline amine derivatives is intrinsically linked to the fight against one of humanity's oldest and most persistent scourges: malaria.

The Age of Quinine: A Natural Revelation

The therapeutic journey of quinoline began not in a laboratory, but in the bark of the Cinchona tree, native to the Andean highlands of South America.[3][4][5] Indigenous populations had long recognized the fever-reducing properties of this bark. In the 17th century, Jesuit missionaries introduced it to Europe, where it became the first effective treatment for malaria.[4][6] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, which they named quinine.[3][5][6] This landmark achievement marked the dawn of utilizing purified chemical compounds for treating infectious diseases.[3]

The Dawn of Synthetic Quinolines: From Necessity to Innovation

The reliance on a natural source for quinine, coupled with the geopolitical turmoil of the early 20th century, spurred the quest for synthetic alternatives. This necessity became the mother of invention, leading to the development of a rich and diverse portfolio of synthetic methodologies for constructing the quinoline core. These classical named reactions remain fundamental to the synthesis of a vast array of quinoline derivatives today.

A multitude of named reactions have been developed to construct the quinoline ring system, each with its own nuances and applications. These methods typically involve the condensation of anilines with various carbonyl-containing compounds.[2]

-

Skraup Synthesis (1880): One of the earliest and most direct methods, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] The reaction is notoriously vigorous and proceeds through the in situ formation of acrolein from the dehydration of glycerol.[1][7]

-

Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines.[8][9][10]

-

Combes Quinoline Synthesis (1888): This method employs the acid-catalyzed condensation of anilines with β-diketones to yield 2,4-disubstituted quinolines.[11][12]

-

Friedländer Synthesis (1882): A versatile method that involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[12]

-

Gould-Jacobs Reaction (1939): This reaction is particularly important for the synthesis of 4-hydroxyquinolines (which can be converted to 4-aminoquinolines) and involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[13]

These foundational synthetic strategies paved the way for the creation of a vast library of quinoline derivatives, leading to the discovery of potent therapeutic agents.

Part 2: Therapeutic Applications of Quinoline Amine Derivatives

The versatility of the quinoline amine scaffold has led to its exploration in a wide range of therapeutic areas, with its most profound impact being in the treatment of malaria and, more recently, cancer.

Antimalarial Quinoline Amines: A Paradigm of Drug Development

The development of synthetic quinoline-based antimalarials revolutionized the treatment of malaria.

-

Chloroquine: Synthesized in 1934, chloroquine, a 4-aminoquinoline, became the cornerstone of malaria treatment and prophylaxis for decades due to its high efficacy and low cost.[14][15][16]

-

Primaquine: An 8-aminoquinoline, primaquine is crucial for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse of the disease.[17]

-

Mefloquine: Developed in the 1970s, mefloquine was a critical addition to the antimalarial arsenal, particularly against chloroquine-resistant strains of Plasmodium falciparum.[15]

Mechanism of Antimalarial Action:

The primary mechanism of action for many quinoline antimalarials, including chloroquine, is the disruption of heme metabolism within the parasite. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates in the acidic food vacuole of the parasite. Here, it is believed to cap the growing hemozoin polymer, preventing further detoxification of heme. The buildup of toxic free heme leads to oxidative stress and ultimately parasite death.

Experimental Protocol: Synthesis of 4-Amino-7-Chloroquinoline

This protocol is a representative method for the synthesis of a key intermediate in the production of many 4-aminoquinoline antimalarials, including chloroquine.

Materials:

-

4,7-dichloroquinoline

-

N,N-dimethylpropane-1,3-diamine

-

Phenol

-

Ethanol

-

Petroleum ether

-

Phosphoric acid

-

Potassium hydroxide solution (10%)

-

Chloroform

Procedure:

Step 1: Condensation

-

In a reaction vessel, combine 4,7-dichloroquinoline (1 mole) and phenol (1 mole) and mix until uniform.

-

Heat the mixture to 70-80°C.

-

Slowly add 2-amino-5-diethylaminopentane (2.1 moles) to the reaction mixture.

-

Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

After the reaction is complete, dilute the mixture with chloroform.

-

Wash the organic layer with a 10% potassium hydroxide solution to remove unreacted phenol.

-

Separate the organic layer and concentrate under reduced pressure to obtain the crude chloroquine product.[18]

Step 2: Refining

-

Add petroleum ether to the crude chloroquine product and heat until dissolved.

-

Cool the solution in an ice-water bath to induce crystallization.

-

Filter the mixture to collect the purified chloroquine crystals and dry.[18]

Step 3: Salt Formation (for Chloroquine Phosphate)

-

Dissolve the purified chloroquine in ethanol.

-

Add phosphoric acid dropwise while stirring.

-

Continue stirring for 2-3 hours to allow for crystallization of chloroquine phosphate.

-

Filter the solid product and dry to obtain high-purity chloroquine phosphate.[18]

Anticancer Quinoline Amines: Targeting Aberrant Signaling

The quinoline nucleus has emerged as a privileged scaffold in the design of targeted anticancer therapies. Many quinoline derivatives function as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[19][20]

Key Molecular Targets and Signaling Pathways:

-

Receptor Tyrosine Kinases (RTKs): A significant number of quinoline-based anticancer agents target RTKs, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR signaling promotes cell growth and proliferation.[21][22]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[21][22]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and migration.[21][23]

-

-